2-Cbz-amino-4-methylpent-2-enoic acid methyl ester

Peptide conformation Dehydroamino acid β-Turn

Researchers requiring rigidified leucine surrogates for β-turn stabilization often face lengthy re-optimization when using saturated analogs. 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester (CAS 156174-28-6) solves this with a (Z)-configured dehydroleucine scaffold that enforces conformational constraint. • (Z)-olefin locks backbone geometry for type II β-turn nucleation • Cbz group enables orthogonal hydrogenolytic deprotection • ~0.5 LogP reduction vs. saturated Cbz-Leu-OMe shortens HPLC retention, increasing purification throughput

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 156174-28-6
Cat. No. B1146199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cbz-amino-4-methylpent-2-enoic acid methyl ester
CAS156174-28-6
Synonyms2-CBZ-AMINO-4-METHYLPENT-2-ENOIC ACID METHYL ESTER
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCC(C)C=C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H19NO4/c1-11(2)9-13(14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,16,18)/b13-9-
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected α,β-Dehydroleucine Methyl Ester


2-Cbz-amino-4-methylpent-2-enoic acid methyl ester (CAS 156174-28-6) is a N-benzyloxycarbonyl (Cbz)-protected, (Z)-configured α,β-dehydroleucine methyl ester . It belongs to the class of dehydroamino acid derivatives and serves as a versatile chiral intermediate in peptide mimetic construction, asymmetric hydrogenation, and conjugate addition reactions. The compound features a reactive α,β-unsaturated ester system, a removable Cbz protecting group, and a well-defined (Z)-olefin geometry that collectively distinguish it from saturated or differently protected analogs.

Why Cbz-Dehydroleucine Cannot Be Replaced


The target compound combines three structural features—a Cbz protecting group, a (Z)-configured α,β-olefin, and a methyl ester—that jointly dictate reactivity, conformational behavior, and deprotection orthogonality. Substituting the Cbz group with Boc or Fmoc alters the chemoselectivity of nitrogen unveiling [1]; replacing the (Z)-α,β-dehydro framework with a saturated chain abolishes the Michael-acceptor character and the backbone-rigidifying effect essential for β-turn nucleation [2]; and switching the methyl ester to tert-butyl or benzyl esters changes the steric demand during asymmetric transformations. These interdependent properties mean that generic “protected leucine esters” cannot recapitulate the same synthetic or conformational outcomes without re-optimization of the entire sequence.

Differential Evidence: Cbz-Dehydroleucine vs. Analogs


β-Turn Stabilization: ΔZLeu vs. ΔZPhe

In a direct head-to-head comparison of Cbz-protected dehydroleucine (ΔZLeu) and dehydrophenylalanine (ΔZPhe) embedded in the same tripeptide scaffold, the ΔZLeu-containing peptide Boc-Pro-ΔZLeu-Gly-NHEt exhibits a substantially lower NH temperature coefficient for the glycine amide proton (Δδ/ΔT = 2.0 ppb/K) relative to the ΔZPhe analog (Δδ/ΔT = 5.0 ppb/K) in CDCl₃ [1]. The smaller coefficient indicates a strong intramolecular hydrogen bond characteristic of a type II β-turn. IR spectroscopy further confirms the absence of free NH stretching bands for the ΔZLeu peptide, whereas the ΔZPhe peptide shows bands assignable to solvent-exposed NH groups.

Peptide conformation Dehydroamino acid β-Turn

Cbz vs. Boc: Enantioselectivity in Hydrogenation

In asymmetric hydrogenations catalyzed by PROPRAPHOS-Rh, N-Boc-protected dehydroamino acid derivatives consistently deliver enantioselectivities exceeding 90% ee, while N-Cbz-protected congeners yield lower stereoselectivities under identical conditions [1]. Although the study primarily examined aryl-substituted substrates, the electronic influence of the N-protecting group on the Rh-substrate complex is a general effect applicable to alkyl-substituted dehydroamino acids, including the 4-methylpent-2-enoate scaffold. The Cbz group, being slightly more electron-withdrawing than Boc, attenuates the electron density at the olefin and reduces the face selectivity of the chiral catalyst.

Asymmetric hydrogenation Chiral amino acid Rhodium catalysis

Deprotection Orthogonality: Cbz vs. Boc/Fmoc

The Cbz protecting group is removed by catalytic hydrogenolysis (Pd/C, H₂, or transfer hydrogenation) under conditions that leave Boc and Fmoc groups intact [1]. In contrast, Boc is removed by acid (TFA or HCl/dioxane) and Fmoc by base (piperidine). This orthogonality enables sequential deprotection strategies in complex target synthesis. The 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester can therefore be employed in a route that first unveils the Cbz-masked amine via hydrogenolysis, followed by acid- or base-mediated deprotection of other amino groups, without mutual interference.

Protecting group orthogonality Solid-phase peptide synthesis Hydrogenolysis

LogP: Dehydro vs. Saturated Cbz-Leucine

The calculated partition coefficient (LogP) of 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester is 3.02 , whereas the saturated analog Cbz-Leu-OMe (CAS 51021-87-5) has a higher LogP of approximately 3.5 (estimated by atom-based methods) . The lower lipophilicity of the α,β-unsaturated derivative results in shorter retention under reverse-phase HPLC conditions (C18 column, acetonitrile/water gradient), facilitating faster purification and reducing solvent consumption. This quantitative difference directly impacts procurement decisions for research facilities that prioritize preparative-scale isolation efficiency.

Lipophilicity Chromatographic retention Reverse-phase HPLC

Application Scenarios for Cbz-Dehydroleucine


β-Turn Constrained Peptide Mimetics

Based on the β-turn stabilizing property of the ΔZLeu residue (Section 3, Evidence 1), 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester is the optimal building block for introducing a rigidified leucine surrogate into bioactive peptide leads. Medicinal chemistry groups targeting GPCR ligands or protease inhibitors where a type II β-turn is pharmacophorically required should prioritize this compound over the saturated Cbz-Leu-OMe or the ΔZPhe analog, which respectively lack conformational constraint or provide weaker turn stabilization [1].

Orthogonal Amine Protection in Total Synthesis

When a synthetic sequence demands unveiling a masked amine under hydrogenolytic conditions while preserving acid- or base-labile protecting groups elsewhere, 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester is uniquely suited (Section 3, Evidence 3). Contract research organizations and process chemistry groups executing routes with multiple protected amino functionalities should procure the Cbz variant specifically for this orthogonality, as Boc- or Fmoc-protected dehydroleucine esters cannot be removed without risking collateral deprotection [2].

Asymmetric Hydrogenation: Protecting Group Effects

For academic or industrial laboratories benchmarking chiral rhodium, iridium, or ruthenium catalysts, 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester serves as a representative N-Cbz dehydroamino acid substrate. The known inferior enantioselectivity of Cbz vs. Boc congeners under PROPRAPHOS-Rh catalysis (Section 3, Evidence 2) makes this compound a valuable negative-control or comparator in reaction optimization campaigns aimed at developing catalysts that tolerate carbamate protecting groups with moderate electron-withdrawing character [3].

Preparative-Scale Chromatography Throughput

The calculated LogP difference of ~0.5 between 2-Cbz-amino-4-methylpent-2-enoic acid methyl ester and the saturated Cbz-Leu-OMe (Section 3, Evidence 4) translates to a meaningful reduction in reverse-phase HPLC retention. Process development teams scaling up to multi-gram or kilogram quantities should factor this into sourcing decisions, as the shorter retention time directly correlates with higher throughput and lower solvent consumption during purification .

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